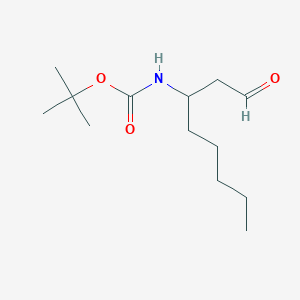

N-Boc-(+/-)-3-aminooctanal

Description

N-Boc-(+/-)-3-aminooctanal is a chiral amino aldehyde derivative where the primary amine group at the third carbon of an octanal backbone is protected by a tert-butoxycarbonyl (Boc) group. This compound belongs to the class of N-protected amino aldehydes, which are pivotal intermediates in organic synthesis, particularly in the construction of complex alkaloids, peptides, and heterocycles. The Boc group enhances stability during synthetic procedures by shielding the amine from undesired reactions while allowing selective deprotection under acidic conditions.

Properties

IUPAC Name |

tert-butyl N-(1-oxooctan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-5-6-7-8-11(9-10-15)14-12(16)17-13(2,3)4/h10-11H,5-9H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBODSPYPCQVRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Boc-(+/-)-3-aminooctanal is a compound of significant interest in medicinal chemistry due to its potential biological activities. The N-Boc (N-tert-butoxycarbonyl) protecting group is commonly used in peptide synthesis and the development of various bioactive molecules. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and applications, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group with a Boc group, followed by the appropriate modifications to create the octanal chain. Recent studies have highlighted efficient methods for synthesizing N-Boc-β3-amino acid methyl esters, which can serve as precursors for various biologically active compounds . The synthesis often avoids toxic reagents, enhancing safety and efficiency.

Table 1: Synthesis Methods Overview

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties. Amino acid-based compounds have shown promise as antimicrobial agents due to their ability to disrupt bacterial membranes and inhibit essential bacterial functions. Research indicates that derivatives of amino acids can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

- Antibacterial Activity : A study demonstrated that certain amino acid derivatives exhibited effective inhibition against various bacterial strains. For instance, norvalyl dipeptides derived from amino acids showed promising results in inhibiting Gram-negative bacteria .

- Peptidomimetics : The stability of β3-peptides, which include this compound derivatives, has been linked to their potential as oral bioavailable drugs. A somatostatin analogue composed of β3-amino acids displayed excellent biological activity with micromolar affinity for human receptors .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the Boc group enhances the stability of the compound, allowing it to resist enzymatic degradation while maintaining biological activity .

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound and its derivatives. Key findings include:

- Stability : The presence of the Boc group significantly increases the stability of the compound against proteolytic enzymes.

- Bioactivity : Variations in the side chains attached to the amino group influence the compound's interaction with biological targets, affecting its potency and selectivity.

Table 2: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₃H₁₉NO₂

- Molecular Weight : 243.35 g/mol

- Functional Groups : Amino group, aldehyde group, Boc protecting group

The presence of these functional groups allows N-Boc-(+/-)-3-aminooctanal to participate in various chemical reactions, including nucleophilic additions and condensation reactions. Its chirality is particularly important for producing enantiomerically pure compounds essential in drug development.

Applications in Organic Synthesis

This compound serves as a crucial building block in several applications:

- Pharmaceutical Development : It is utilized in the synthesis of various biologically active compounds, including pharmaceuticals that require specific stereochemistry for efficacy.

- Peptide Synthesis : The compound can be used as a precursor in peptide synthesis, where the amino functionality plays a key role.

- Material Science : Research indicates potential applications in developing new materials with specific properties due to its reactive aldehyde group.

Case Studies and Research Findings

- Chiral Drug Synthesis :

- Enzyme Interaction Studies :

- Transaminase Applications :

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Used as an intermediate for synthesizing chiral drugs |

| Peptide Synthesis | Serves as a precursor for peptide formation |

| Material Science | Potential applications in developing new materials |

| Enzyme Interaction | Involvement in metabolic processes through interactions with enzymes |

| Biocatalysis | Acts as a substrate for transaminases in enzymatic conversions |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison of Boc-Protected Amino Aldehydes

The Boc-protected amino aldehydes vary in carbon chain length, substituents, and functional groups, influencing their reactivity and applications. Key analogs include:

* Hypothetical structure inferred from analogs; † Estimated formula: Boc (C₅H₉O₂) + 3-aminooctanal (C₈H₁₅NO); ‡ Calculated based on homologs.

Key Observations:

- Functional Groups: The presence of an alkene in N-Boc-3-aminohept-6-enal introduces conjugation, enhancing reactivity in cycloadditions or Michael additions compared to saturated analogs .

- Discontinuation Status: N-Boc-3-aminohexanal’s discontinuation suggests synthetic challenges or instability in long-term storage, a consideration for researchers exploring octanal analogs .

Comparison with Boc-Protected Amino Acids and Amides

Boc-protected amino acids (e.g., N-Boc-2-aminoisobutyric acid) and amides (e.g., Fmoc-Dab(Boc)-OH) differ in terminal functional groups, tailoring them for distinct applications:

Key Differences:

- Reactivity: Amino aldehydes (e.g., N-Boc-3-aminooctanal) participate in aldol condensations or reductive aminations, whereas carboxylic acid derivatives are used in coupling reactions (e.g., peptide bonds) .

- Protection Strategies: Dual-protected compounds like Fmoc-Dab(Boc)-OH enable sequential deprotection, critical in solid-phase peptide synthesis .

Stability and Handling Considerations

- Thermal Stability: Boc-protected compounds generally decompose at elevated temperatures (>150°C), releasing carbon monoxide and nitrogen oxides .

- Storage: Amino aldehydes are prone to oxidation; analogs like N-Boc-3-aminohept-6-enal require inert storage conditions, while amino acids (e.g., N-Boc-2-aminoisobutyric acid) are stored at 0–6°C .

- Safety: Limited toxicological data necessitate standard precautions: use PPE, avoid inhalation, and ensure ventilation .

Q & A

Q. What synthetic routes are commonly employed to prepare N-Boc-(+/-)-3-aminooctanal, and how can reaction progress be monitored?

this compound is typically synthesized via Boc-protection of the amine group in 3-aminooctanal using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., DMAP or TEA in THF) . Reaction progress can be tracked using thin-layer chromatography (TLC) with ninhydrin staining to detect free amines or via <sup>1</sup>H NMR to confirm Boc-group incorporation (characteristic tert-butyl singlet at ~1.4 ppm). Post-synthesis purification often involves column chromatography (silica gel, hexane/EtOAc gradient).

Q. How does the Boc protecting group influence the stability of 3-aminooctanal during storage and reactions?

The Boc group enhances stability by shielding the amine from oxidation and undesired nucleophilic reactions. However, the aldehyde moiety remains reactive and may undergo hydration or dimerization in aqueous or protic solvents. Storage at 2–8°C under inert atmosphere (argon/nitrogen) is recommended to prevent decomposition .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm Boc-group integrity and aldehyde proton resonance (~9.5–10 ppm).

- IR Spectroscopy : Detection of carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; aldehyde C=O at ~1720–1750 cm⁻¹).

- Mass Spectrometry (ESI/HRMS) : For molecular weight validation.

- HPLC/UPLC : Purity assessment, especially for enantiomeric resolution if chiral separation is required .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., aldol condensation vs. Strecker synthesis) affect the utility of this compound in multicomponent reactions?

The aldehyde group in this compound can participate in nucleophilic additions (e.g., with amines or enolates) or act as an electrophile in condensations. Competing pathways depend on reaction pH, solvent polarity, and catalyst choice. For example, in N-heterocyclic carbene (NHC)-catalyzed reactions, the Boc group stabilizes the α-amino aldehyde against racemization, enabling asymmetric cross-benzoin reactions . Kinetic studies (e.g., <sup>19</sup>F NMR monitoring with fluorinated analogs) can elucidate dominant mechanisms.

Q. What strategies mitigate side reactions during Boc deprotection of this compound derivatives?

Deprotection with TFA or HCl in dioxane risks aldehyde oxidation or acetal formation. A two-step approach is recommended:

Selective Boc removal : Use TFA/CH2Cl2 (0°C, 30 min) to minimize acid-sensitive aldehyde side reactions.

In situ stabilization : Trap the free amine with a scavenger (e.g., trisopropylsilane) or proceed directly to downstream reactions (e.g., reductive amination). Computational modeling (DFT) can predict acid sensitivity and guide condition optimization .

Q. How can the stereochemical outcome of this compound in asymmetric catalysis be rationalized?

The racemic mixture (±)-3-aminooctanal complicates enantioselective transformations. Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can induce asymmetry. For example, in NHC-catalyzed reactions, the Boc group’s steric bulk directs facial selectivity, favoring syn or anti adducts. Circular dichroism (CD) and X-ray crystallography of intermediates are critical for mechanistic validation .

Methodological Challenges and Solutions

Q. What experimental controls are essential when studying this compound’s reactivity in complex matrices (e.g., serum or cellular lysates)?

Q. How can researchers resolve contradictions in reported reaction yields for this compound-based syntheses?

Discrepancies often arise from:

- Impurity profiles : Trace water or acidic residues in solvents may hydrolyze the Boc group.

- Catalyst lot variability : Pre-catalyst activation (e.g., with TCEP for metal catalysts) improves reproducibility.

- Reaction scaling : Microscale (mg) vs. bulk (g) syntheses may differ in heat transfer or mixing efficiency. Systematic DOE (Design of Experiments) approaches, including fractional factorial screening, can identify critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.